

Spectral Analysis of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-bromo-N,N-dimethyl-3-nitroaniline
Cat. No.:	B1331253

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the organic compound **4-bromo-N,N-dimethyl-3-nitroaniline** (CAS No: 70076-04-9, Molecular Formula: C8H9BrN2O2). Due to the limited availability of experimental spectra in public databases, this guide leverages predictive models to offer valuable insights into the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-bromo-N,N-dimethyl-3-nitroaniline**. These predictions are based on established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.2	d	1H	Ar-H
~7.4 - 7.7	dd	1H	Ar-H
~7.0 - 7.3	d	1H	Ar-H
~2.7 - 3.1	s	6H	$\text{N}(\text{CH}_3)_2$

Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~150 - 155	Ar-C ($\text{C-N}(\text{CH}_3)_2$)
~145 - 150	Ar-C (C-NO_2)
~130 - 135	Ar-CH
~125 - 130	Ar-CH
~120 - 125	Ar-C (C-Br)
~115 - 120	Ar-CH
~40 - 45	$\text{N}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (CH ₃)
~1600 - 1580	Strong	Aromatic C=C Stretch
~1530 - 1500	Strong	Asymmetric NO ₂ Stretch
~1480 - 1440	Medium	Aromatic C=C Stretch
~1350 - 1330	Strong	Symmetric NO ₂ Stretch
~1250 - 1150	Strong	C-N Stretch (Aromatic Amine)
~1050 - 1000	Medium	C-Br Stretch
~900 - 675	Strong	Aromatic C-H Bending (Out-of-plane)

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
245/247	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
230/232	Medium	[M - CH ₃] ⁺
199/201	Medium	[M - NO ₂] ⁺
120	High	[M - Br - NO ₂] ⁺
77	Medium	[C ₆ H ₅] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like **4-bromo-N,N-dimethyl-3-nitroaniline**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the infrared spectrum.

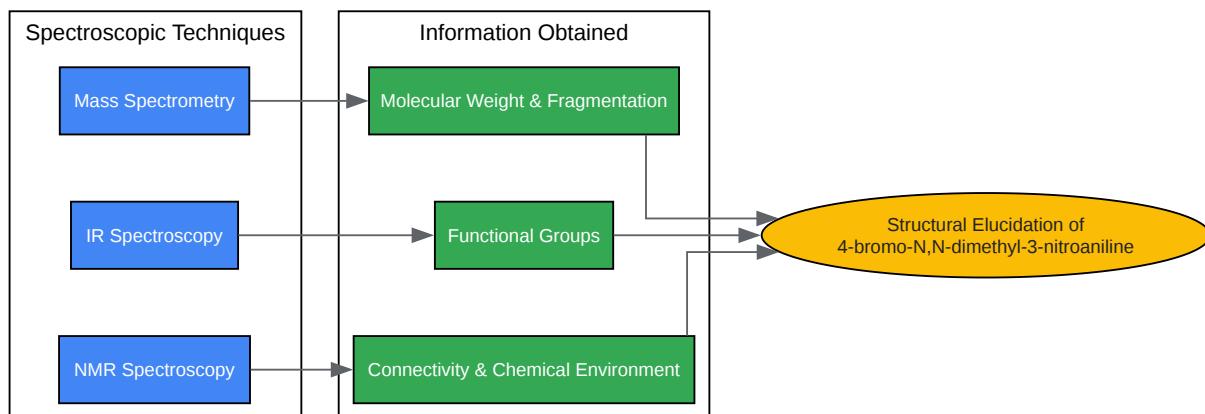
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

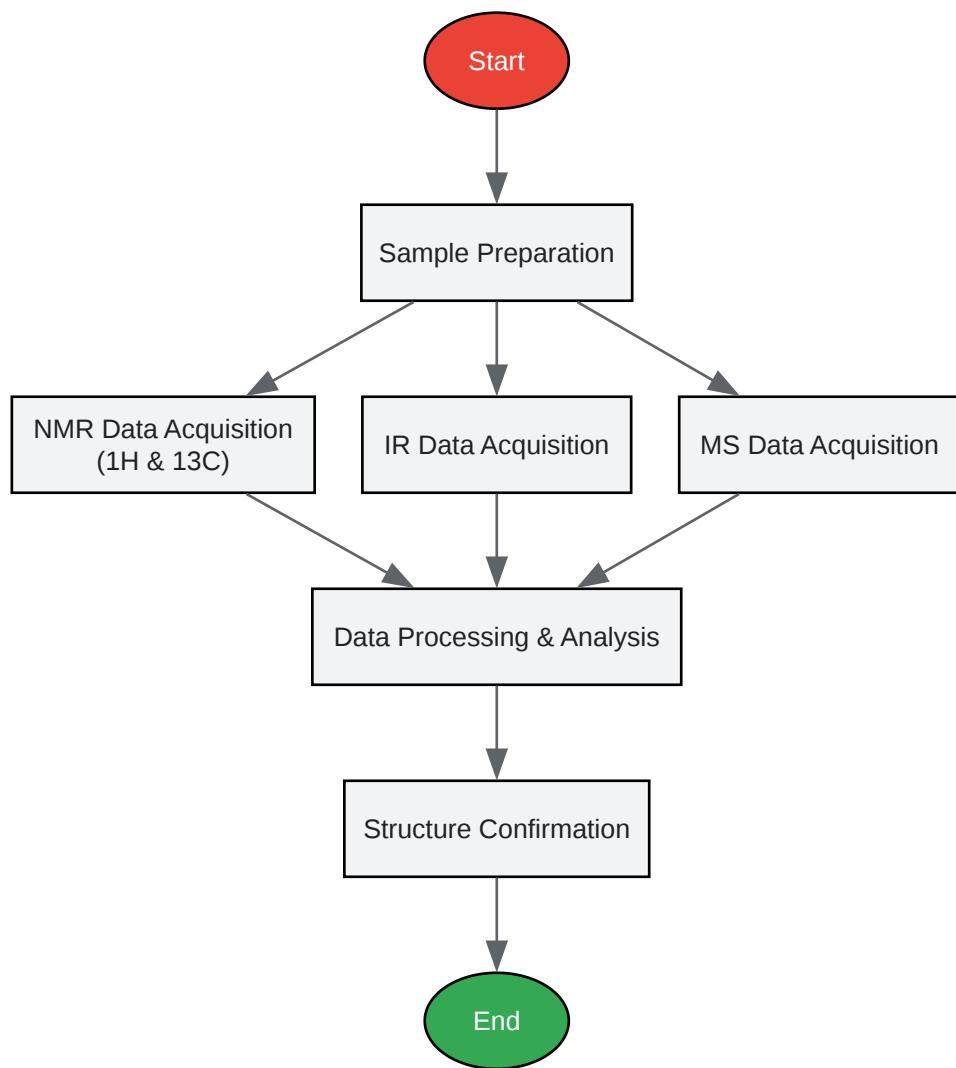
Visualizations

The following diagrams illustrate the logical flow of spectral analysis and a typical experimental workflow.



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Relationship between spectral techniques and structural information.



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A general experimental workflow for spectral analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com